5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole
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Overview
Description
5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole is a complex organic compound known for its significance in the pharmaceutical and chemical industries. Its structure comprises multiple functional groups, making it a subject of interest for various applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and triazole rings, followed by their connection to the pyrrolidine core. Key reagents often include imidazole, triazole, difluoromethyl precursors, and methoxy-substituted intermediates. Reaction conditions might involve catalysts, specific solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production may leverage scalable processes involving batch or continuous flow chemistry. Optimization of yields and purity is critical, often requiring advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, typically affecting the pyrrolidine ring or methoxy group, resulting in new functional groups like aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the difluoromethyl group or other reactive sites, leading to simpler aliphatic compounds.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole and triazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromic acid, reducing agents like lithium aluminum hydride, and various halogens (bromine, chlorine) are commonly used in these reactions. Reaction conditions such as temperature, solvent choice, and reaction time play pivotal roles.
Major Products
Scientific Research Applications
The compound finds extensive use in:
Chemistry: As a building block in synthesizing more complex molecules.
Biology: Studying molecular interactions and biochemical pathways.
Medicine: Investigating its potential as a therapeutic agent due to its bioactivity.
Industry: Developing new materials or catalysts.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often targeting specific enzymes or receptors. The mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor functions, impacting biological processes or therapeutic outcomes.
Comparison with Similar Compounds
Compared to other imidazole or triazole derivatives, this compound stands out due to its unique combination of functional groups and stereochemistry, offering distinctive reactivity and biological activity. Similar compounds include:
1H-imidazole-1-methanol
2-trifluoromethyl-4,5-dimethyl-1H-imidazole
1,2,4-triazole-3-thiol
Each of these compounds shares structural similarities but differs in functional applications and reactivity.
There you have it—a deep dive into the intriguing world of 5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole. Science is a wild ride, right? What are your thoughts on this compound’s potential?
Properties
IUPAC Name |
5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N6O/c1-21-8-4-9(11-16-7-17-18-11)19(5-8)6-10-15-2-3-20(10)12(13)14/h2-3,7-9,12H,4-6H2,1H3,(H,16,17,18)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHBYSZRGUJSNN-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)CC2=NC=CN2C(F)F)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](N(C1)CC2=NC=CN2C(F)F)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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